5-丁基-1H-吲哚-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

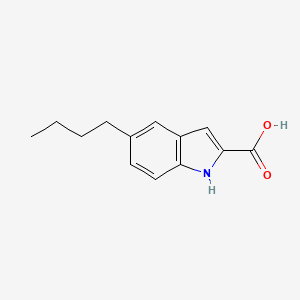

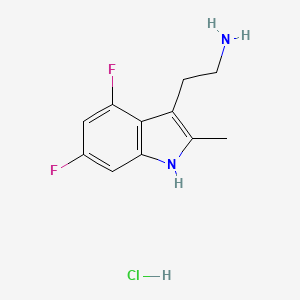

5-butyl-1H-indole-2-carboxylic Acid is a unique chemical compound. Its linear formula is C13H15O2N1 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-butyl-1H-indole-2-carboxylic Acid is represented by the SMILES string O=C(O)C1=CC2=CC(C©CC)=CC=C2N1 . This indicates the presence of a carboxylic acid group attached to an indole ring, which itself is substituted with a butyl group.科学研究应用

Medicine: Antiviral and Anti-inflammatory Applications

Indole derivatives, including 5-butyl-1H-indole-2-carboxylic Acid , have shown promising antiviral activities . They have been reported to inhibit viruses such as influenza A and Coxsackie B4 virus with significant selectivity and potency. Additionally, these compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agriculture: Plant Growth and Protection

In agriculture, indole derivatives are known for their role in plant growth and protection. Compounds like 5-butyl-1H-indole-2-carboxylic Acid could potentially be used to synthesize plant hormones or as a base for developing pesticides that are less harmful to the environment .

Material Science: Synthesis of Novel Materials

The indole nucleus is a key structure in the synthesis of novel materials. Its incorporation into new compounds can lead to materials with unique properties, useful in various applications such as organic electronics or smart materials .

Environmental Science: Bioremediation

Indole derivatives can play a role in environmental science, particularly in bioremediation processes. These compounds could be used to develop new methods for cleaning up pollutants or for creating more environmentally friendly manufacturing processes .

Biochemistry: Enzyme Inhibition

In biochemistry, 5-butyl-1H-indole-2-carboxylic Acid may serve as an enzyme inhibitor, providing a pathway to study and potentially treat metabolic disorders. It could also be used in the design of assays to measure enzyme activity .

Pharmacology: Drug Development

The pharmacological potential of indole derivatives is vast5-butyl-1H-indole-2-carboxylic Acid could be used in the development of new drugs, especially targeting diseases where inflammation is a key factor, due to its anti-inflammatory properties .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 5-butyl-1H-indole-2-carboxylic Acid can be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure makes it suitable for use in method development and calibration .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, the synthesis and application of 5-butyl-1H-indole-2-carboxylic Acid can lead to the optimization of chemical processes. Its properties can be harnessed to improve reaction efficiencies and to develop greener chemical reactions .

安全和危害

未来方向

属性

IUPAC Name |

5-butyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-4-9-5-6-11-10(7-9)8-12(14-11)13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWIFBVZIWKJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-1H-indole-2-carboxylic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)

![2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2356943.png)

![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)

![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)

![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)